molecular formula C19H21N5 B2998740 1-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline CAS No. 2415586-13-7

1-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline

Cat. No.: B2998740
CAS No.: 2415586-13-7
M. Wt: 319.412
InChI Key: SNUWKVCPTJPFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline” is a derivative of pyrimidine . Pyrimidine is a basic aromatic ring structure found in several important biomolecules like DNA and RNA. It’s a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of such compounds often involves the use of piperazine . Piperazine is a common cyclic secondary amine. The two nitrogen atoms in the ring are located at opposite ends. This arrangement is similar to the molecule of ethylene diamine .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It includes a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Chemical Reactions Analysis

The compound “this compound” likely undergoes reactions similar to other pyrimidine derivatives . Pyrimidine derivatives have been shown to exhibit a variety of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity .

Future Directions

The future research directions for “1-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline” could involve further exploration of its biological activities. Given the known activities of other pyrimidine derivatives, it could be of interest in the development of new therapeutic agents .

Properties

IUPAC Name

1-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5/c1-2-16-13-18(22-14-21-16)23-9-11-24(12-10-23)19-17-6-4-3-5-15(17)7-8-20-19/h3-8,13-14H,2,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUWKVCPTJPFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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